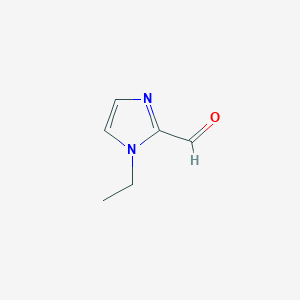

1-ethyl-1H-imidazole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINZWCUGPDJTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453707 | |

| Record name | 1-ethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111851-98-0 | |

| Record name | 1-ethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethyl 1h Imidazole 2 Carbaldehyde and Its Derivatives

Direct Formylation Protocols for N-Ethyl Imidazoles

Direct formylation of the N-ethyl imidazole (B134444) ring presents a straightforward approach to obtaining 1-ethyl-1H-imidazole-2-carbaldehyde. This typically involves the use of powerful electrophilic formylating agents that can react with the electron-rich imidazole ring.

Vilsmeier-Haack Reagent Applications

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgtcichemicals.comjk-sci.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.org This forms a highly electrophilic chloroiminium ion, which is the active formylating species. wikipedia.orgwikipedia.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C2 position of the 1-ethyl-1H-imidazole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired this compound. wikipedia.org While specific literature detailing the Vilsmeier-Haack formylation of 1-ethyl-1H-imidazole is not abundant, the general reactivity of N-alkyl imidazoles suggests this is a viable synthetic route. The reaction conditions, such as temperature and choice of solvent, can be crucial and often require optimization for specific substrates. jk-sci.com

Alternative Electrophilic Functionalization Approaches

Beyond the Vilsmeier-Haack reaction, other electrophilic formylation methods can be considered for the synthesis of this compound. One such approach involves metalation of the C2 position of 1-ethyl-1H-imidazole followed by quenching with a formylating agent. For instance, treatment of an N-substituted imidazole with a strong base like n-butyllithium can generate a 2-lithioimidazole species. This nucleophilic intermediate can then react with an electrophile like DMF to introduce the formyl group. This strategy has been reported for the synthesis of the parent imidazole-2-carboxaldehyde. orgsyn.org

Alkylation-Formylation Sequential Strategies

An alternative and often preferred strategy involves a two-step process: the formylation of a suitable imidazole precursor followed by N-alkylation, or vice-versa. A common approach is to first synthesize the parent imidazole-2-carbaldehyde and then introduce the ethyl group at the N1 position. orgsyn.org

Cyclization and Functionalization Routes to Imidazole-2-carbaldehyde Architectures

The imidazole ring itself can be constructed through various cyclization reactions, with the potential to incorporate the desired aldehyde functionality during the ring-forming process. One classical method is the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While not directly producing this compound, modifications of this and other cyclization methods, such as the van Leusen imidazole synthesis, can be envisioned to create the core imidazole-2-carbaldehyde structure which can then be N-ethylated. mdpi.com For instance, a reported synthesis of imidazole-2-carboxaldehyde involves the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org

Catalytic Systems in Imidazole-2-carbaldehyde Synthesis

The development of catalytic systems for the synthesis of imidazole derivatives is a growing area of research, aiming for more efficient and selective processes. While specific catalytic systems for the direct formylation of 1-ethyl-1H-imidazole are not extensively documented, related catalytic N-formylation and N-acylation reactions of amines have been developed. For example, a system utilizing a catalytic amount of diethyl phosphite (B83602) and imidazole has been shown to be effective for the N-formylation of amines using DMF as the formylating agent. rsc.orgresearchgate.net

Furthermore, copper-catalyzed N-arylation of imidazoles has been achieved under mild conditions, suggesting the potential for developing catalytic methods for N-alkylation as part of a sequential strategy. organic-chemistry.org The use of transition metal catalysts could offer pathways for more efficient C-H functionalization at the C2 position of the imidazole ring, potentially leading to direct catalytic formylation methods in the future.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. In the context of this compound synthesis, this translates to the use of less hazardous reagents, more efficient reactions, and the reduction of waste.

For instance, the development of catalytic methods, as discussed above, aligns with green chemistry principles by reducing the need for stoichiometric and often toxic reagents. rsc.org The use of greener solvents is another key aspect. Research into the use of water or other environmentally benign solvents for imidazole synthesis is ongoing. mdpi.com For example, the Radziszewski reaction for the synthesis of 2,4,5-triarylimidazoles has been successfully carried out in propylene (B89431) carbonate, a more environmentally friendly alternative to traditional organic solvents.

The optimization of reaction conditions to improve atom economy and reduce energy consumption are also central to green synthesis design. Methods that allow for the direct isolation of products without extensive purification steps, such as chromatography, are highly desirable. orgsyn.org

Multicomponent Reaction Strategies for Functionalized Imidazole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, particularly for the construction of complex heterocyclic scaffolds like imidazoles. bohrium.com These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages, including high atom economy, reduced reaction times, and the generation of molecular diversity from simple starting materials. bohrium.comresearchgate.net For the synthesis of functionalized imidazole derivatives, including structures related to this compound, MCRs provide a convergent and versatile approach. nih.govacs.org

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly prominent in the synthesis of highly substituted imidazoles. bohrium.comnih.govacs.org These reactions allow for the introduction of various functional groups, which can be further modified to yield a wide array of imidazole derivatives. rug.nl

A notable strategy involves the Ugi four-component reaction (U-4CR). In a study, the U-4CR of an aldehyde, an amine, an isocyanide, and a carboxylic acid was employed to generate linear precursors, which were then cyclized to form tetrasubstituted imidazoles. nih.gov For instance, the reaction of phenylglyoxal, 3,4-dimethoxyphenethylamine, cyclohexyl isocyanide, and a uracil-derived acetic acid in a mixture of DCM/DMF at room temperature for 48 hours, followed by treatment with ammonium (B1175870) acetate (B1210297) in acetic acid at 120°C, yielded the corresponding tetra-substituted imidazole in good yield. nih.govacs.org This approach highlights the potential to vary each of the four components to create a library of diverse imidazole-containing molecules. nih.gov

Similarly, the Passerini three-component reaction (P-3CR) offers another pathway to functionalized imidazoles. The reaction between an aldehyde, an isocyanide, and a carboxylic acid produces an α-acyloxy carboxamide. This intermediate can then undergo further transformations to yield the imidazole core. nih.govacs.org For example, the Passerini reaction of phenylglyoxal, cyclohexyl isocyanide, and a uracil-derived acetic acid, followed by treatment with ammonium acetate, has been shown to produce trisubstituted imidazoles. nih.govacs.org A proposed mechanism suggests the initial formation of an oxazole (B20620) intermediate, which, upon reaction with ammonia, rearranges to the imidazole scaffold. nih.govacs.org

Beyond the well-established Ugi and Passerini reactions, novel MCRs continue to be developed. For example, a metal-free, acid-promoted three-component reaction of an internal alkyne, an aldehyde, and an aniline (B41778) in the presence of pivalic acid and ammonium acetate has been reported for the synthesis of 2,4,5-trisubstituted imidazoles. acs.org This method demonstrates good to excellent yields for a range of substrates. acs.org Furthermore, this methodology was extended to a four-component reaction to produce 1,2,4,5-tetrasubstituted imidazoles. acs.org

The choice of catalyst can also play a crucial role in the outcome and selectivity of these multicomponent reactions. For instance, various Lewis acids and organocatalysts have been explored to improve yields and reaction conditions. acs.orgrsc.org In some cases, metal-free conditions are desirable and have been successfully implemented. acs.org

The versatility of MCRs allows for the incorporation of a wide range of functional groups, which is particularly relevant for the synthesis of derivatives of this compound. By selecting appropriate starting materials, it is conceivable to construct the core imidazole ring with the desired ethyl and carbaldehyde (or a precursor) moieties. For example, a domino four-component Ugi reaction/Michael reaction has been utilized to synthesize novel triheterocyclic imidazo-pyrrolo-pyrazine/diazepine/diazocine derivatives starting from imidazole-2-carbaldehyde. rsc.org

The following tables summarize representative examples of multicomponent reactions for the synthesis of functionalized imidazole derivatives, showcasing the diversity of achievable structures and the reaction conditions employed.

Table 1: Ugi Four-Component Reaction for Tetrasubstituted Imidazoles nih.govacs.org

| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Solvent | Yield |

| Phenylglyoxal | 3,4-Dimethoxyphenethylamine | Cyclohexyl isocyanide | Uracil derived acetic acid | DCM:DMF (1:1) | 75% |

Reaction Conditions: Initial Ugi reaction at 25°C for 48h, followed by cyclization with NH₄OAc in AcOH at 120°C for 1h.

Table 2: Passerini Three-Component Reaction for Trisubstituted Imidazoles nih.govacs.org

| Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Yield (Imidazole) |

| Phenylglyoxal | Cyclohexyl isocyanide | Uracil derived acetic acid | DCM:DMF (1:1) | 22% |

Reaction Conditions: Initial Passerini reaction at 25°C for 48h, followed by cyclization with NH₄OAc in AcOH at 120°C for 1h. Note: Oxazole is also formed as a byproduct.

Table 3: Acid-Promoted Multicomponent Synthesis of Trisubstituted Imidazoles acs.org

| Alkyne | Aldehyde | Additive | Solvent | Yield |

| Diphenylacetylene | Benzaldehyde | NH₄OAc, PivOH | DMSO/H₂O (1:1) | High |

Reaction Conditions: 140°C for 24-40h.

These examples underscore the significant potential of multicomponent reaction strategies for the efficient and versatile synthesis of a wide range of functionalized imidazole derivatives. While direct application to this compound requires specific adaptation of starting materials, the fundamental principles and demonstrated success of these methods provide a strong foundation for such synthetic endeavors.

Reaction Chemistry and Derivatization of 1 Ethyl 1h Imidazole 2 Carbaldehyde

Transformations of the Carbaldehyde Moiety

The aldehyde functional group in 1-ethyl-1H-imidazole-2-carbaldehyde is the primary site of its chemical transformations, allowing for a variety of synthetic modifications.

Oxidative Processes to Carboxylic Acids

The aldehyde group of imidazole-2-carboxaldehydes can be readily oxidized to the corresponding carboxylic acid. For the parent imidazole-2-carboxaldehyde, this transformation can be achieved with high yield using hydrogen peroxide in water. chemicalbook.com This method provides a straightforward route to 1-ethyl-1H-imidazole-2-carboxylic acid, a compound with applications in further chemical synthesis. apolloscientific.co.ukuni.lunih.gov

Table 1: Oxidation of Imidazole-2-carboxaldehyde

| Reactant | Reagent | Product | Yield | Reference |

|---|

Reductive Processes to Alcohols

The reduction of the carbaldehyde moiety provides a direct pathway to the corresponding primary alcohol, (1-ethyl-1H-imidazol-2-yl)methanol. Generally, the reduction of aldehydes to primary alcohols can be accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. libretexts.org While specific documented examples for the reduction of this compound were not found in the provided search results, this is a standard and predictable transformation in organic chemistry.

Condensation Reactions, including Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netwjpsonline.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. nih.gov The formation of Schiff bases is a versatile method for creating more complex molecules and is often catalyzed by mild acidic or basic conditions. wjpsonline.com Schiff bases derived from imidazole-2-carboxaldehyde and various amines, such as ethylenediamine, have been synthesized and used to create metal complexes. researchgate.net These reactions are fundamental in coordination chemistry and the development of novel ligands. researchgate.netscirp.org

Table 2: Examples of Schiff Base Formation from Imidazole-2-carboxaldehyde Derivatives

| Aldehyde | Amine | Product Type | Reference |

|---|---|---|---|

| Imidazole-2-carboxaldehyde | Ethylenediamine | Tetradentate Schiff base ligand | researchgate.net |

Decarbonylation Pathways

While specific studies on the decarbonylation of this compound were not identified in the search results, decarbonylation is a known reaction for some aldehydes, typically requiring transition metal catalysts or harsh thermal or photochemical conditions to remove the carbonyl group as carbon monoxide.

Functionalization and Modification of the Imidazole (B134444) Ring System

Beyond the reactivity of the aldehyde group, the imidazole ring itself can be a target for further functionalization.

Electrophilic Substitution Reactivity of the Imidazole Nucleus

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing carbaldehyde group at the 2-position deactivates the ring towards electrophilic attack. In the parent 1H-imidazole, electrophilic substitution typically occurs at the C4 or C5 positions. It is expected that for this compound, any electrophilic substitution would also favor these positions, though the reaction would be more challenging due to the deactivating effect of the aldehyde.

Nucleophilic Substitution Reactions in Substituted Imidazole-2-carbaldehydes

The imidazole ring is generally susceptible to electrophilic attack; however, nucleophilic substitution can occur, particularly at the C2 position, if it is activated by electron-withdrawing groups or contains a suitable leaving group like a halogen. pharmaguideline.com The presence of the carbaldehyde group at C2 can facilitate such reactions.

In highly substituted systems, such as 1-alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes, the chlorine atom at the C2 position is susceptible to nucleophilic substitution. Studies have shown that reactions with secondary amines, like morpholine (B109124) or piperidine, lead to the selective substitution of the C2-chlorine atom. researchgate.net This highlights the enhanced electrophilicity of the C2 position in such polyfunctional imidazoles. However, reactions with primary amines under similar conditions may result in condensation at the aldehyde group instead of substitution at the ring. researchgate.net

The general reactivity for nucleophilic substitution on a halo-imidazole is summarized below:

Table 1: Nucleophilic Substitution on Halo-imidazoles| Substrate Type | Position of Halogen | Nucleophile | Result | Reference |

|---|---|---|---|---|

| 2-Haloimidazoles | C2 | Various Nucleophiles | Substitution of halogen | pharmaguideline.com |

| 1-Alkyl-2,4-dichloro-1H-imidazole-5-carbaldehyde | C2 | Secondary Amines (e.g., Morpholine) | Selective substitution of C2-chlorine | researchgate.net |

| 1-Alkyl-2,4-dichloro-1H-imidazole-5-carbaldehyde | C2 | Primary Amines | Condensation at C5-aldehyde | researchgate.net |

Regioselective C2-Functionalization Approaches

Direct functionalization of the C-H bonds of the imidazole ring is a powerful strategy for creating complex derivatives. Achieving regioselectivity, especially at the C2 position, is a key challenge. Various catalytic methods have been developed to address this.

Palladium-catalyzed direct C-H arylation has been successfully applied to N-substituted imidazoles. By carefully selecting the reaction conditions, such as the base and solvent, it is possible to direct the arylation to either the C2 or C5 position. nih.govacs.org For instance, using an alkoxide base in a nonpolar solvent can favor C2-arylation. nih.gov The use of a removable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N1 position, provides a robust strategy for sequential and regioselective arylation of all C-H bonds on the imidazole core. nih.govacs.orgnih.gov Once the C5 position is substituted, C2-arylation can proceed efficiently, even with less expensive aryl chlorides. nih.gov

Copper-catalyzed methods have also proven effective for the C2-arylation of related heterocyclic systems like imidazo[4,5-b]pyridines. rsc.orgrsc.org In these cases, N-protection is also crucial, and the mechanism is thought to involve a concerted metallation-deprotonation step facilitated by the copper catalyst. rsc.org

Table 2: Catalytic Systems for Regioselective C2-Arylation of Imidazoles

| Catalyst System | Substrate | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Palladium Acetate (B1210297) / Ligand | N-SEM-imidazole | Alkoxide base, nonpolar solvent | Favors C2-arylation | nih.gov |

| Copper(I) Iodide | N3-MEM-protected imidazo[4,5-b]pyridine | Direct C-H arylation | Efficient C2-functionalization | rsc.org |

N-Alkylation and N-Arylation Strategies

The nitrogen atoms of the imidazole ring can be functionalized through alkylation and arylation reactions. Since this compound is already alkylated at the N1 position, further reaction would typically occur at the N3 position, leading to the formation of an imidazolium (B1220033) salt.

N-Alkylation: The N-alkylation of imidazoles can be achieved using various alkylating agents in the presence of a base. nih.gov For instance, reacting an N-substituted imidazole with an alkyl halide can produce the corresponding 1,3-disubstituted imidazolium salt. Solid bases like potassium hydroxide (B78521) impregnated on alumina (B75360) have been used to facilitate N-alkylation under mild conditions. ciac.jl.cnresearchgate.net In a study on 4-methyl-1H-imidazole-5-carbaldehyde, methylation with methyl iodide in the presence of sodium hydride led to N-alkylation, and double methylation resulted in the formation of 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. dergipark.org.tr

N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a common method for forming N-aryl bonds on imidazoles. nih.govacs.org These reactions typically involve a copper(I) or copper(II) catalyst, a ligand, a base, and an aryl halide. nih.govorganic-chemistry.org Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can promote the reaction under mild conditions. nih.govacs.org The methodology is tolerant of various functional groups, including formyl groups. organic-chemistry.org A copper-catalyzed method for the direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts has been developed, which provides a straightforward route to unsymmetric aryl imidazolium salts. organic-chemistry.org

Table 3: Selected N-Arylation Methods for Imidazoles

| Catalyst/Reagents | Aryl Source | Key Features | Reference |

|---|---|---|---|

| CuBr / Pyridin-2-yl β-ketone ligand / Cs₂CO₃ | Aryl bromides/iodides | Mild conditions (60–80 °C), good functional group tolerance | organic-chemistry.org |

| Cu(I) salt / 4,7-Dimethoxy-1,10-phenanthroline | Aryl bromides/iodides | Mild conditions, accelerated by PEG | nih.govacs.org |

| Cu(OAc)₂·H₂O | Diaryliodonium salts | Direct aryl quaternization of N-substituted imidazoles | organic-chemistry.org |

Formation of Fused Heterocyclic Architectures Involving this compound

The aldehyde group of this compound is a key functional handle for the construction of fused heterocyclic systems. It can participate in condensation and cyclization reactions with various binucleophilic reagents.

A prominent example is the synthesis of imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. nih.govacs.org The classical synthesis involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound (the Tschitschibabin reaction). Modern variations involve one-pot reactions between 2-aminopyridines, aldehydes, and other components. researchgate.netorganic-chemistry.org While not explicitly using this compound as the aldehyde component, its structure is suitable for such multicomponent reactions.

A more direct application involves intramolecular cyclization. For example, 1-benzyl-4-bromoimidazole-2-carbaldehyde undergoes cyclization in trifluoroacetic acid in a reaction analogous to the Bradsher reaction. This reaction proceeds via protonation of the carbonyl oxygen followed by intramolecular electrophilic substitution to form a fused imidazo[1,2-b]isoquinoline system. The presence of activating groups on the N1-substituent is crucial for this transformation. This demonstrates a pathway where a 1-substituted imidazole-2-carbaldehyde can be a direct precursor to a complex, fused heterocyclic architecture.

Medicinal Chemistry and Biological Activity of 1 Ethyl 1h Imidazole 2 Carbaldehyde Derivatives

Broad Spectrum Biological Activities of Imidazole (B134444) Derivatives

The imidazole ring is a versatile pharmacophore present in numerous natural and synthetic bioactive compounds. springerprofessional.deresearchgate.net Derivatives of imidazole are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral properties. researchgate.netresearchgate.netnih.gov The unique electronic characteristics of the imidazole ring allow it to interact with various biological targets, making it a privileged structure in drug discovery. springerprofessional.denih.gov The diverse pharmacological profile of imidazole derivatives has led to the development of several clinically approved drugs for a variety of conditions. nih.gov Research has shown that these compounds can modulate the activity of various enzymes and receptors, contributing to their broad therapeutic potential. springerprofessional.deresearchgate.net The structural versatility of the imidazole core allows for the synthesis of a vast library of compounds with tailored biological activities.

Antimicrobial Potency: Antibacterial, Antifungal, and Antiviral Efficacy

Derivatives of imidazole have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria, fungi, and viruses. researchgate.netnih.govnih.gov The antimicrobial mechanism of action for some imidazole derivatives involves the disruption of microbial cell wall synthesis, interference with DNA replication, and inhibition of key enzymes necessary for microbial survival. mdpi.com

Antibacterial Activity: Numerous studies have highlighted the efficacy of imidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain imidazole derivatives have shown potent activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov

Antifungal Activity: The imidazole scaffold is a cornerstone of many antifungal drugs. nih.govnih.gov Derivatives have shown significant activity against various fungal species, including Candida albicans. mdpi.com The antifungal action is often attributed to the inhibition of enzymes involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Antiviral Activity: The antiviral potential of imidazole derivatives has also been explored. nih.gov Some compounds have shown inhibitory effects against various viruses, indicating their potential as leads for the development of new antiviral therapies.

| Compound Type | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | MIC | 4-8 μg/mL | mdpi.com |

| Imidazole-derived thiosemicarbazones | C. cladosporioides | MIC₅₀ | 2.00-5.79 µM | nih.gov |

| Imidazole derivatives 31 and 42 | Candida albicans (fluconazole-resistant) | MIC | 8 µg/mL | nih.gov |

| Imidazole derivatives 31 and 42 | Staphylococcus aureus | MIC | 4-8 µg/mL | nih.gov |

Antineoplastic and Antitumor Pharmacological Profiles

The development of novel anticancer agents is a major focus of medicinal chemistry, and imidazole derivatives have emerged as a promising class of compounds. nih.govrsc.org Their antitumor activity is often linked to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. nih.govfrontiersin.org A number of imidazole-containing compounds are already used in cancer therapy. nih.gov

Research has shown that imidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. rsc.orgnih.gov They have been found to be active against a range of cancer cell lines, including those of the breast, liver, and lung. nih.govfrontiersin.org

| Compound | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-phenyl benzimidazole derivative 35 | MCF-7 (Breast) | IC₅₀ | 3.37 μM | nih.gov |

| 2-phenyl benzimidazole derivative 36 | MCF-7 (Breast) | IC₅₀ | 6.30 μM | nih.gov |

| Imidazoquinoline derivative 95 | HepG2 (Liver) | IC₅₀ | 1.43 µM | nih.gov |

| Imidazoquinoline derivative 95 | PC-3 (Prostate) | IC₅₀ | 6.67 µM | nih.gov |

| Imidazoquinoline derivative 96 | A549 (Lung) | IC₅₀ | 6.29 µM | nih.gov |

| Imidazoquinoline derivative 96 | PC-3 (Prostate) | IC₅₀ | 5.11 µM | nih.gov |

| N-phenylbenzamide derivative 4f | A549 (Lung) | IC₅₀ | 7.5 µM | frontiersin.org |

| N-phenylbenzamide derivative 4f | HeLa (Cervical) | IC₅₀ | 9.3 µM | frontiersin.org |

| N-phenylbenzamide derivative 4f | MCF-7 (Breast) | IC₅₀ | 8.9 µM | frontiersin.org |

Anti-inflammatory and Analgesic Modulations

Imidazole and its derivatives have been investigated for their potential to modulate inflammation and pain. nih.govnbinno.comresearchgate.net Some studies have shown that imidazole itself can rival acetylsalicylic acid in its analgesic and antipyretic effects. nih.gov Furthermore, certain imidazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models. nih.govtandfonline.com The anti-inflammatory effects of these compounds are thought to be mediated, in part, by their ability to inhibit enzymes such as cyclooxygenase (COX). tandfonline.com

| Compound Type | Activity | Result | Reference |

|---|---|---|---|

| Di- and tri-substituted imidazole derivatives | Anti-inflammatory (% edema inhibition) | 49.58% - 58.02% | nih.gov |

| Di- and tri-substituted imidazole derivatives | Analgesic (% protection) | 40.53% - 49.60% | nih.gov |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic Activity | 89% at 100 mg/kg | researchgate.net |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Anti-inflammatory Activity | 100% at 100 mg/kg | researchgate.net |

Enzyme Inhibitory Kinetics and Selectivity (e.g., Cytochrome P450 Isoforms)

The imidazole moiety is a known inhibitor of various enzymes, which is a key aspect of its medicinal chemistry. nih.gov Imidazole derivatives have been shown to inhibit microsomal enzymes, including cytochrome P450 (CYP450) isoforms. nih.gov This inhibitory activity is significant as CYP450 enzymes are crucial for the metabolism of a wide range of drugs and endogenous compounds. The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP450 enzymes, leading to their inhibition.

Beyond CYP450, imidazole derivatives have been identified as inhibitors of other important enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, both of which are targets in cancer therapy. The selectivity of these derivatives for different enzyme isoforms is an area of active research, aiming to develop more targeted and less toxic therapeutic agents. acs.org For example, certain imidazole derivatives have shown selective inhibition of carbonic anhydrase isozymes that are overexpressed in hypoxic tumors.

Structure-Activity Relationship (SAR) Elucidation for 1-ethyl-1H-imidazole-2-carbaldehyde Conjugates

While specific structure-activity relationship (SAR) studies on conjugates of this compound are not extensively documented, general SAR principles for imidazole derivatives can be inferred from the broader literature. The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. nih.govresearchgate.net

For antimicrobial activity, the introduction of various hydrophobic substituents on the nitrogen atoms can significantly influence the potency. nih.gov In the context of antifungal activity, the presence of a phenyl group in imidazole-carboxaldehyde-derived hydrazones has been shown to significantly improve efficacy. nih.gov

For anti-inflammatory properties, studies suggest that electron-withdrawing groups at the C-4 position can enhance activity. researchgate.net The substitution pattern on the imidazole core dictates the compound's interaction with its biological target, and even minor structural modifications can lead to substantial changes in pharmacological activity. mdpi.comjopir.in Elucidating the specific SAR for this compound conjugates remains a key area for future research to optimize their therapeutic potential.

Molecular Mechanisms of Bioactivity and Pharmacological Pathways

The diverse biological activities of imidazole derivatives stem from their ability to interact with a multitude of molecular targets and modulate various pharmacological pathways. nih.govresearchgate.net

In their role as antimicrobial agents, some imidazole derivatives function by inhibiting DNA synthesis or disrupting the cell membrane. mdpi.com Antifungal imidazoles, for instance, are well-known for inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.

As anticancer agents, the mechanisms are multifaceted. researchgate.netnih.gov They can act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Some derivatives function as kinase inhibitors, targeting key enzymes in cancer signaling pathways. frontiersin.org Furthermore, they have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair. nih.gov

The anti-inflammatory effects of certain imidazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. tandfonline.com The ability of the imidazole scaffold to serve as a versatile template for interacting with a wide range of biological macromolecules underpins its broad spectrum of pharmacological activities. nih.govnih.gov

Identification of Potential Therapeutic Targets and Lead Compound Generation

The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the imidazole nucleus holds a privileged position due to its prevalence in biologically active molecules and its ability to engage with a variety of enzymes and receptors. The compound this compound, in particular, represents a versatile starting point for the synthesis of derivatives with potential therapeutic applications. Its structural features, namely the reactive aldehyde group and the modifiable imidazole core, allow for the generation of compound libraries for screening against various biological targets.

The primary strategy for identifying potential therapeutic targets for derivatives of this compound involves the synthesis of a diverse library of related compounds. The aldehyde functionality serves as a key chemical handle for introducing molecular diversity. Common derivatization strategies include the formation of Schiff bases, thiosemicarbazones, and hydrazones, as well as reduction to the corresponding alcohol or oxidation to the carboxylic acid. Each new derivative presents a unique three-dimensional structure and electronic profile, increasing the probability of a favorable interaction with a biological target.

Once a library of derivatives is synthesized, it is subjected to high-throughput screening (HTS) against a panel of known and potential therapeutic targets. These targets are often enzymes or receptors implicated in the pathophysiology of various diseases. The screening assays are designed to identify "hits"—compounds that exhibit a desired biological activity, such as inhibiting an enzyme or modulating a receptor.

Following the identification of initial hits, the process of lead compound generation begins. This involves a multidisciplinary approach that combines medicinal chemistry, computational modeling, and biological testing to optimize the properties of the hit compound. The goal is to develop a "lead" compound with improved potency, selectivity, and drug-like properties.

A significant area of investigation for imidazole-based compounds is in the development of antifungal agents . The imidazole scaffold is a well-established pharmacophore in many clinically used antifungal drugs. Research on imidazole-derived thiosemicarbazones and hydrazones has demonstrated their potential as antifungal agents. For instance, studies on derivatives of the regioisomeric 4(5)-imidazole carboxaldehyde have shown that the introduction of different substituents can significantly enhance antifungal activity against various fungal strains, including Cladosporium cladosporioides and Candida glabrata. nih.gov This provides a strong rationale for the synthesis and screening of this compound thiosemicarbazones and hydrazones as potential antifungal lead compounds.

Another promising therapeutic area for derivatives of this compound is cancer . The imidazole ring is a common feature in many anticancer agents. rsc.orgnih.govresearchgate.netnih.gov The derivatization of the imidazole scaffold allows for the exploration of structure-activity relationships (SAR) to identify compounds with potent and selective anticancer activity. For example, various substituted imidazoles have been shown to induce apoptosis and cell cycle arrest in different cancer cell lines. rsc.org The generation of a library of Schiff base and other derivatives of this compound for screening against a panel of cancer cell lines and cancer-related enzymes, such as kinases and topoisomerases, represents a viable strategy for the identification of novel anticancer lead compounds.

Furthermore, the parent compound, 1H-imidazole-2-carboxaldehyde, has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme in the insulin signaling pathway and is considered a therapeutic target for the treatment of type 2 diabetes and obesity. The ethyl group at the 1-position of this compound can be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for developing effective enzyme inhibitors. The synthesis of a focused library of derivatives with modifications at the aldehyde position, while retaining the 1-ethylimidazole core, could lead to the discovery of potent and selective PTP1B inhibitors.

The table below summarizes the potential therapeutic targets and the corresponding classes of derivatives of this compound that could be explored for lead compound generation.

| Potential Therapeutic Target | Disease Area | Rationale | Derivative Class for Lead Generation |

| Fungal Enzymes (e.g., lanosterol 14α-demethylase) | Infectious Diseases | The imidazole scaffold is a known pharmacophore in antifungal drugs. nih.gov | Thiosemicarbazones, Hydrazones, Schiff Bases |

| Cancer-related Proteins (e.g., kinases, topoisomerases) | Oncology | Imidazole derivatives have shown promising anticancer activity. rsc.orgnih.govresearchgate.netnih.gov | Schiff Bases, Amides, and other heterocyclic derivatives |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Metabolic Disorders | The parent compound, 1H-imidazole-2-carboxaldehyde, is a known inhibitor of PTP1B. | Modified aldehyde derivatives (e.g., oximes, hydrazones) |

The process of lead generation is an iterative one, often involving multiple rounds of chemical synthesis and biological testing. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new derivatives with improved activity and properties. Through this systematic approach, derivatives of this compound hold the potential to yield novel lead compounds for the development of future therapeutics.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Imidazole 2 Carbaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 1-ethyl-1H-imidazole-2-carbaldehyde. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Detailed electronic structure analysis of related imidazole (B134444) derivatives reveals that the imidazole ring is a key determinant of the molecule's electronic properties. The nitrogen atoms and the aldehyde group significantly influence the electron distribution. The highest occupied molecular orbital (HOMO) is typically distributed over the imidazole ring, indicating its electron-donating capability. Conversely, the lowest unoccupied molecular orbital (LUMO) is often localized around the electron-withdrawing carbaldehyde group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of Imidazole Derivatives

| Property | Description | Typical Value for Imidazole Derivatives |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.0 to 4.5 Debye |

Note: These values are representative of imidazole derivatives and may vary for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. arabjchem.org For this compound, docking simulations can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. Studies on similar imidazole-containing compounds have shown their potential to interact with a range of biological targets, including enzymes and receptors involved in antimicrobial and anticancer pathways. nih.govresearchgate.net

The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. The aldehyde oxygen and the imidazole nitrogen atoms are common hydrogen bond acceptors, while the ethyl group and the imidazole ring can engage in hydrophobic and pi-cation or pi-pi stacking interactions with the amino acid residues in the active site of a protein. nih.gov For instance, in docking studies against GlcN-6-P synthase, imidazole derivatives have shown good affinity, suggesting their potential as inhibitors. arabjchem.orgresearchgate.net

Table 2: Predicted Interactions of Imidazole Derivatives with Protein Active Sites from Docking Studies

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Aldehyde Oxygen, Imidazole Nitrogen | Serine, Threonine, Tyrosine, Arginine, Lysine |

| Hydrophobic Interactions | Ethyl Group, Imidazole Ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan |

| π-Cation Interaction | Imidazole Ring | Arginine, Lysine |

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule within a biological system over time. mdpi.com These simulations can assess the stability of ligand-protein complexes predicted by molecular docking and reveal conformational changes in both the ligand and the target protein upon binding. scielo.br

Prediction of Spectroscopic Signatures (NMR, MS) for Structural Elucidation

Computational methods can predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra for this compound can be predicted using computational software. The predictions for related compounds like ethyl 1H-imidazole-2-carboxylate show distinct signals for the ethyl group and the imidazole ring protons and carbons. chemicalbook.com For this compound, the aldehyde proton would be expected to appear as a singlet at a significantly downfield chemical shift (around 9.5-10.0 ppm) in the ¹H NMR spectrum. The ethyl group would show a characteristic quartet and triplet pattern. The two protons on the imidazole ring would appear as distinct signals.

Mass Spectrometry (MS): The mass spectrum can be predicted by calculating the exact mass of the molecule and its likely fragmentation patterns. The monoisotopic mass of this compound (C₆H₈N₂O) is approximately 124.0637 Da. oakwoodchemical.com Predicted mass spectrometry data for related molecules like sodium 1-ethyl-1H-imidazole-2-carboxylate shows common adducts such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Details |

|---|---|---|

| ¹H NMR | Aldehyde Proton (CHO) | ~9.7 ppm (singlet) |

| Imidazole Protons (C4-H, C5-H) | ~7.2-7.5 ppm (doublets) | |

| Ethyl Protons (-CH₂) | ~4.2 ppm (quartet) | |

| Ethyl Protons (-CH₃) | ~1.4 ppm (triplet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~185 ppm |

| Imidazole Carbons | ~125-145 ppm | |

| Ethyl Carbons | ~45 ppm (-CH₂), ~15 ppm (-CH₃) | |

| MS | [M+H]⁺ | m/z 125.0710 |

Note: Predicted NMR chemical shifts are relative to TMS and can vary based on the solvent and computational method used.

Mechanistic Predictions for Chemical Reactivity and Catalysis

Computational chemistry can be used to model reaction pathways and predict the reactivity of this compound. The aldehyde group is a primary site for nucleophilic addition reactions. Theoretical calculations can model the transition states and activation energies for reactions such as acetal (B89532) formation, reductive amination, and condensation reactions like the Knoevenagel or Wittig reaction.

The imidazole ring itself can participate in chemical transformations. The N-1 nitrogen, being part of a tertiary amine, is nucleophilic. The electronic structure of the ring also makes it susceptible to electrophilic substitution, although the aldehyde group is deactivating. The synthesis of related imidazole-2-carboxaldehydes often involves the formylation of an imidazole precursor, highlighting the reactivity of the C2 position. orgsyn.org In the context of catalysis, the imidazole moiety is a well-known component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The deprotonation of the C2 position of the imidazolium (B1220033) salt derived from this compound could potentially form an NHC, although the aldehyde group would likely need to be protected or modified first.

Catalytic and Materials Science Applications of 1 Ethyl 1h Imidazole 2 Carbaldehyde

Utility as Ligands in Transition Metal Complexes

The efficacy of 1-ethyl-1H-imidazole-2-carbaldehyde as a ligand in forming transition metal complexes is rooted in the fundamental coordination chemistry of the imidazole (B134444) ring. Imidazole and its derivatives are well-established as effective ligands for a variety of metal ions due to the presence of two nitrogen atoms within the five-membered ring. ajol.infonih.gov One of these nitrogen atoms can readily coordinate with metal ions, making imidazole-based compounds significant in biological systems and coordination chemistry. ajol.info The synthesis of metal complexes with imidazole-derived ligands typically involves the reaction of the ligand with a divalent metal ion salt in an alcohol medium, such as ethanol (B145695) or methanol. ajol.info

In the case of imidazole-2-carbaldehyde and its N-substituted analogues like this compound, the molecule offers multiple coordination sites. It can act as a bidentate ligand, coordinating with a metal center through both a nitrogen atom of the imidazole ring and the oxygen atom of the aldehyde group. ajol.info This chelation can lead to the formation of stable, well-defined geometric structures. For instance, studies on related imidazole derivatives have shown that the resulting complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. ajol.info

The general procedure for forming these complexes involves dissolving the imidazole derivative ligand and a transition metal salt (e.g., chlorides of copper, cobalt, or nickel) in an appropriate solvent, followed by refluxing the mixture to drive the reaction to completion. ajol.info The resulting solid complexes can then be isolated and purified. The coordination of the ligand to the metal ion is confirmed through various spectroscopic techniques, such as FTIR and UV-Vis spectroscopy.

Table 1: Examples of Transition Metal Complexes with Imidazole-Derived Ligands

This table presents examples of metal complexes formed with imidazole derivatives, illustrating the types of metals and resulting geometries that are analogous to what could be expected with this compound.

| Ligand | Metal Ion(s) | Resulting Geometry | Reference |

| Imidazole derivative | Mn(II), Co(II), Ni(II) | Octahedral | ajol.info |

| Imidazole derivative | Cu(II), Pd(II) | Square Planar | ajol.info |

| Imidazole-2-carboxaldehyde | Cu(II) | Not specified | nih.gov |

Catalytic Efficacy of Derived Metal Complexes

Transition metal complexes derived from imidazole-based ligands are recognized for their significant catalytic activities in various organic transformations. The metal center in these complexes acts as the active site, while the imidazole-derived ligand modulates its electronic properties and steric environment, thereby influencing the catalytic performance.

A prime example of this catalytic prowess is demonstrated by a copper-imidazole-2-carboxaldehyde (Cu-ICA) complex, which exhibits notable oxidase-like activity. nih.gov This complex can catalyze the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB) in the absence of hydrogen peroxide. nih.gov The catalytic reaction follows Michaelis-Menten kinetics, a model that describes the kinetics of many enzyme-catalyzed reactions. nih.gov This biomimetic catalytic activity highlights the potential of such complexes to serve as artificial enzymes in various applications. The catalytic process is believed to involve the generation of reactive oxygen species, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which are responsible for the oxidation. nih.gov

The catalytic efficiency of these complexes is not limited to oxidation reactions. Research on other imidazole-metal complexes has shown their utility in reactions like the oxidation of styrene (B11656). ajol.info The specific metal ion and the nature of the other ligands in the coordination sphere play a crucial role in determining the catalytic activity and the reaction products. ajol.info For instance, in some systems, the catalytic activity for the oxidation of styrene was found to be dependent on the carbon chain length of carboxylate ligands also present in the complex. ajol.info

Table 2: Kinetic Parameters for Cu-ICA Catalyzed TMB Oxidation

| Parameter | Value | Unit |

| K_m (Michaelis-Menten constant) | 27.08 | mM |

| v_max (maximal reaction velocity) | 75.19 x 10⁻⁸ | M s⁻¹ |

| Data from a study on a copper-imidazole-2-carboxaldehyde complex. nih.gov |

Development of Functional Materials and Advanced Scaffolds

The ability of this compound and related imidazole derivatives to form stable complexes with metal ions makes them excellent building blocks for the construction of functional materials and advanced scaffolds, most notably metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, creating porous and high-surface-area structures.

The selection of the organic ligand is a critical factor that dictates the final structure and properties of the MOF. rsc.org Imidazole-containing ligands are frequently employed in the synthesis of MOFs due to their robust coordination capabilities. rsc.orgnih.gov These materials have shown promise in a range of applications, including gas storage and separation, catalysis, and chemical sensing. For example, MOFs constructed from pyridyl-imidazole-carboxyl ligands have demonstrated selective CO₂ capture over other gases like N₂ and CH₄. nih.gov

Furthermore, imidazole-based MOFs can be designed to possess specific functionalities. By incorporating imidazole molecules into the framework, either through direct coordination to the metal centers or as guests within the pores, materials with enhanced proton conductivity can be developed. nih.gov The arrangement of the imidazole units within the framework is crucial; chemically coordinated imidazoles have been shown to create more effective proton conduction pathways compared to those that are physically adsorbed. nih.gov

The oxidase-like activity of the Cu-ICA complex also positions it as a functional material for developing colorimetric sensors. nih.gov This material can be used for the sensitive and selective detection of biologically relevant small molecules like glutathione (B108866) and ascorbic acid. nih.gov The principle of detection is based on the inhibition of the catalytic oxidation of a chromogenic substrate by these reducing agents, leading to a measurable color change. nih.gov Such materials have bright prospects in the fields of biomedical analysis and diagnostic kits. nih.gov

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Methodologies for Enhanced Diversification

The development of novel and efficient synthetic methods is crucial for exploring the full potential of 1-ethyl-1H-imidazole-2-carbaldehyde and its derivatives. Traditional methods for imidazole (B134444) synthesis often face limitations, prompting researchers to explore new strategies. Recent advances have focused on creating diverse libraries of substituted imidazoles with improved regiocontrol and functional group tolerance. rsc.org

One innovative approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This method provides an efficient route to novel 2-substituted 1H-imidazole derivatives. nih.gov The process includes the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of a carbene intermediate into the O-H bond of various alcohols. nih.gov Another key strategy is the van Leusen three-component reaction (vL-3CR), which allows for the single-step synthesis of disubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). nih.gov The selection of the amine component in this reaction dictates the N-substituent on the imidazole ring. nih.gov

Furthermore, cycloaddition reactions utilizing α-isocyanoacetates have proven to be a versatile tool for constructing 1,5-disubstituted-imidazole-4-carboxylates. nih.gov The reaction of imidoyl chlorides with ethyl isocyanoacetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of the desired imidazole esters. nih.gov These synthetic advancements are paving the way for the creation of a wide array of this compound analogs with tailored properties for various applications.

Discovery of Novel Biological Applications and Therapeutic Modalities

The imidazole core is a well-established pharmacophore found in numerous bioactive compounds, and derivatives of this compound are being explored for a range of therapeutic applications. researchgate.netnih.govnih.gov The structural versatility of the imidazole ring allows it to interact with various biological targets, making it a privileged scaffold in drug discovery. researchgate.net

Research has shown that imidazole derivatives possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com For instance, certain novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been identified as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov In another study, diimidazole analogues were designed and synthesized as dual inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoAR), both of which are key targets in managing hypercholesterolemia. nih.gov Specifically, some of these compounds demonstrated the ability to restore the levels of low-density lipoprotein receptors (LDLR) on the surface of liver cells. nih.gov

Moreover, the development of novel N-cyano-1H-imidazole-4-carboxamide derivatives has led to the discovery of potent antifungal agents, particularly against Rhizoctonia solani. nih.gov The aldehyde functionality in this compound also serves as a crucial starting point for creating more complex molecules with enhanced biological activity. For example, it can be oxidized to form the corresponding carboxylic acid, which can then be used to synthesize various esters and amides with potential therapeutic benefits. chemicalbook.com

Table 1: Selected Biological Activities of Imidazole Derivatives

| Derivative Class | Biological Target/Activity | Reference |

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids/carbohydrazides | HIV-1 IN-LEDGF/p75 inhibition | nih.gov |

| Diimidazole analogues | PCSK9 and HMG-CoAR inhibition | nih.gov |

| N-cyano-1H-imidazole-4-carboxamides | Antifungal (against Rhizoctonia solani) | nih.gov |

| Various imidazole derivatives | Anticancer, antibacterial, anti-inflammatory | nih.govnih.govmdpi.com |

Advanced Computational Approaches in Drug Discovery and Materials Design

Computational methods have become indispensable tools in modern drug discovery and materials science, and they are being increasingly applied to the study of this compound and its derivatives. co-ac.combeilstein-journals.org These approaches, which range from molecular modeling to machine learning, offer profound insights into the structure-property relationships of these compounds. co-ac.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. bohrium.comorientjchem.org DFT studies on imidazole-2-carboxaldehyde have provided valuable information on its structure, electron configuration, and hydrated forms. nih.gov Such calculations are crucial for understanding the photoreactivity of these compounds and their potential role in atmospheric chemistry. nih.gov Furthermore, DFT calculations have been employed to predict various properties of imidazole derivatives, including their NMR shielding tensors, thermodynamic parameters, and nonlinear optical (NLO) properties. orientjchem.orgnih.govresearchgate.net

In the realm of drug discovery, computational techniques like virtual screening and molecular docking are used to identify potential drug candidates and predict their binding affinities to biological targets. beilstein-journals.org For example, computational studies were instrumental in the design of diimidazole analogues as inhibitors of the PCSK9/LDLR interaction. nih.gov Similarly, computational analysis helped identify human topoisomerase I as a probable target for a series of novel 1H-benzo[d]imidazole derivatives with anticancer potential. acs.org The prediction of pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) using computational tools is another critical step in the drug development pipeline, helping to identify compounds with favorable drug-like characteristics. nih.gov

Integration into Supramolecular Assemblies and Nanotechnology

The unique structural features of this compound make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. The imidazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of well-ordered supramolecular structures.

While direct research on the integration of this compound into supramolecular assemblies and nanotechnology is still emerging, the broader class of imidazole derivatives has shown significant promise in these areas. For example, imidazole-based ligands are widely used in the construction of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the imidazole ring act as excellent coordination sites for metal ions.

The aldehyde group of this compound offers a reactive handle for covalent modification, allowing it to be anchored to surfaces or incorporated into larger polymer structures. This functionalization capability is essential for the development of new materials with tailored properties. The potential for these imidazole-based systems in nanotechnology is vast, with possible applications in sensors, drug delivery vehicles, and electronic devices. Further research in this area is expected to unlock new and exciting opportunities for this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.